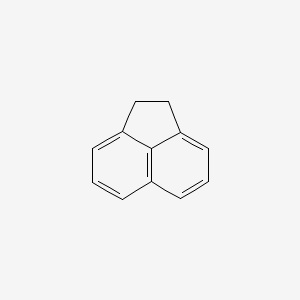

Acenaphthene

説明

特性

IUPAC Name |

1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRYPZZKDGJXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Record name | ACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021774 | |

| Record name | Acenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acenaphthene appears as white needles. Melting point 93.6 °C. Soluble in hot alcohol. Denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes. Emits acrid smoke and irritating fumes when heated to decomposition. Derived from coal tar and used to make dyes, pharmaceuticals, insecticides, fungicides, and plastics., White needles; [CAMEO], WHITE-TO-BEIGE CRYSTALS. | |

| Record name | ACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACENAPHTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

534 °F at 760 mmHg (NTP, 1992), 277.5 °C, 279 °C | |

| Record name | ACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACENAPHTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125.0 °C (257.0 °F) - closed cup, 135 °C o.c. | |

| Record name | ACENAPHTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACENAPHTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.90 mg/L at 25 °C, In water, 3.57-3.93 mg/L at 22.2 to 25.04 °C (range of 7 values), 1 gram dissolves in 31 mL alcohol, 56 mL methanol, 25 ml propanol, 2.5 mL chloroform, 5 mL benzene or toluene, 3.2 g/100 mL glacial acetic acid, Solubility in water, g/100ml at 25 °C: 0.0004 | |

| Record name | ACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACENAPHTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.024 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.222 g/cu cm at 20 °C, 1.2 g/cm³ | |

| Record name | ACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACENAPHTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3 | |

| Record name | ACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACENAPHTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.001 to 0.01 mmHg at 68 °F ; 5 mmHg at 238.6 °F (NTP, 1992), 0.00215 [mmHg], 0.0022 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.3 | |

| Record name | ACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACENAPHTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACENAPHTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White needles, Orthorhombic bipyramidal needles from alcohol | |

CAS No. |

83-32-9 | |

| Record name | ACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACENAPHTHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthylene, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8UT1GAC5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACENAPHTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACENAPHTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

203 °F (NTP, 1992), 93 °C, 95 °C | |

| Record name | ACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACENAPHTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Acenaphthene

For Researchers, Scientists, and Drug Development Professionals

Acenaphthene, a tricyclic aromatic hydrocarbon, is a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of this compound's characteristics, supported by tabulated data, detailed experimental protocols, and visual representations of its chemical behavior.

Physical Properties of this compound

This compound is a white, crystalline solid at room temperature. Its physical properties are summarized in the tables below, providing a ready reference for laboratory applications.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ | [1] |

| Molar Mass | 154.21 g/mol | [1] |

| Appearance | White crystalline solid or orthorhombic bipyramidal needles | [1][3] |

| Odor | Coal tar-like | [3] |

| Melting Point | 93.4 - 95 °C | [4][5] |

| Boiling Point | 279 °C at 760 Torr | [5] |

| Density | 1.024 g/cm³ | [4] |

| Vapor Pressure | 0.002 mmHg at 20 °C | [2] |

| Vapor Density | 5.3 (Air = 1) | [1] |

| Henry's Law Constant | 1 x 10⁻⁴ atm·m³/mol | [2] |

| log K_oc | 3.5 - 5.8 | [2] |

Table 1: General Physical Properties of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 4 mg/L | 25 |

| Benzene | Soluble | 25 |

| 1,3-Dimethylbenzene | Soluble | 25 |

| Acetone | Soluble | 25 |

| 1-Propanol | Soluble | 25 |

| Isobutanol | Soluble | 25 |

| Chloroform | Soluble | - |

| Glacial Acetic Acid | Soluble | - |

| Methanol | Soluble | - |

Table 2: Solubility of this compound in Various Solvents [6][7][8][9][10]

Spectroscopic Properties of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are presented below.

| Technique | Key Peaks/Signals | Solvent/Conditions |

| UV-Vis | λ_max: 289 nm, 303 nm, 322 nm | Ethanol |

| IR (Infrared) | 3050, 2920, 1600, 1480, 830, 780 cm⁻¹ | KBr Pellet |

| ¹H NMR | δ 7.75 (d, 2H), 7.55 (t, 2H), 7.40 (d, 2H), 3.40 (s, 4H) | CDCl₃ |

| ¹³C NMR | δ 140.4, 139.8, 128.0, 127.5, 122.6, 119.2, 30.2 | CDCl₃ |

Table 3: Spectroscopic Data for this compound [11][12][13][14][15][16][17][18][19][20]

Chemical Properties and Reactivity

This compound undergoes a variety of chemical reactions, primarily involving its aromatic rings and the ethylene bridge. These reactions are fundamental to its role as a synthetic intermediate.

Oxidation

Oxidation of this compound is a key transformation, leading to valuable products such as acenaphthenequinone, a precursor for dyes and pharmaceuticals.

Experimental Protocol: Oxidation of this compound to Acenaphthenequinone [21]

-

Reagents: this compound, Sodium Dichromate Dihydrate, Glacial Acetic Acid, Ceric Acetate (catalyst), Sodium Bisulfite, Filtercel, Norit (activated carbon), Concentrated Hydrochloric Acid, o-Dichlorobenzene, Methanol.

-

Procedure:

-

In a stainless-steel beaker equipped with a stirrer and external cooling, a mixture of this compound (100 g), ceric acetate (5 g), and glacial acetic acid (800 ml) is prepared.

-

Sodium bichromate dihydrate (325 g) is added portion-wise over 2 hours, maintaining the temperature at 40°C.

-

After the addition is complete, the mixture is stirred for an additional hour.

-

The reaction mixture is poured into ice water (3 L), and the precipitated crude product is collected by filtration and washed with water.

-

The crude product is purified by extraction with a 4% sodium bisulfite solution at 80°C, followed by treatment with Filtercel and Norit.

-

The hot filtrate is acidified with concentrated hydrochloric acid to precipitate acenaphthenequinone as a bright yellow solid.

-

The product is collected by filtration, washed with water until acid-free, and dried.

-

Recrystallization from o-dichlorobenzene, followed by rinsing with methanol, yields pure acenaphthenequinone.

-

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, a common step in the synthesis of various derivatives.

Experimental Protocol: Nitration of this compound

-

Reagents: this compound, Acetic Anhydride, Nitric Acid.

-

Procedure:

-

This compound is dissolved in acetic anhydride at 0°C.

-

A solution of nitric acid in acetic anhydride is added dropwise while maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for a specified period.

-

The mixture is then poured into ice water, and the precipitated product is collected by filtration.

-

The crude product is washed with water and can be purified by recrystallization. The primary products are 3-nitrothis compound and 5-nitrothis compound.

-

Halogenation

Halogenation, such as bromination, introduces halogen atoms to the this compound molecule, which can serve as handles for further functionalization.

Experimental Protocol: Bromination of this compound

-

Reagents: this compound, N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), Carbon Tetrachloride (solvent).

-

Procedure:

-

A mixture of this compound, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with sodium thiosulfate solution and water, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography to give primarily 5-bromothis compound.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method to introduce an acyl group to the aromatic system of this compound, forming ketones that are versatile synthetic intermediates.

Experimental Protocol: Friedel-Crafts Acylation of this compound [22]

-

Reagents: this compound, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), 3 M Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Brine.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a stirrer, suspend this compound (10.0 g) and anhydrous aluminum chloride (9.5 g) in anhydrous dichloromethane (70 mL).

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Add acetyl chloride (5.6 mL) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10 °C.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

-

Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 3 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by column chromatography or recrystallization to yield a mixture of 3-acetylthis compound and 5-acetylthis compound.

-

Metabolic Pathway of this compound

In biological systems, this compound is metabolized by cytochrome P450 enzymes, primarily through oxidation.[23][24][25] This metabolic pathway is crucial for understanding the toxicological profile of this compound.

References

- 1. This compound | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Acenaphthylene | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fhi.mpg.de [fhi.mpg.de]

- 14. This compound(83-32-9) 1H NMR [m.chemicalbook.com]

- 15. Acenaphthylene(208-96-8) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound [webbook.nist.gov]

- 18. This compound(83-32-9) IR Spectrum [m.chemicalbook.com]

- 19. Acenaphthylene [webbook.nist.gov]

- 20. This compound [webbook.nist.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. benchchem.com [benchchem.com]

- 23. Oxidation of this compound and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Oxidation of this compound and Acenaphthylene by Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

Acenaphthene: A Comprehensive Technical Guide to its Crystal Structure and Molecular Geometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthene (C₁₂H₁₀) is a tricyclic aromatic hydrocarbon characterized by a naphthalene core fused with an ethylene bridge. Its rigid, planar structure serves as a foundational scaffold in the development of various organic materials, including dyes, plastics, and pharmacologically active compounds. A thorough understanding of its three-dimensional conformation and crystalline packing is paramount for designing novel derivatives with tailored properties. This technical guide provides an in-depth analysis of the crystal structure and molecular geometry of this compound, integrating experimental data from single-crystal X-ray diffraction and gas electron diffraction with computational insights from Density Functional Theory (DFT). Detailed experimental protocols and comprehensive data tables are presented to serve as a critical resource for researchers in medicinal chemistry, materials science, and crystallography.

Crystal Structure of this compound

The solid-state structure of this compound has been definitively characterized by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, a key detail for understanding its packing and potential for polymorphism.

Crystallographic Parameters

Recent high-resolution studies have provided precise crystallographic data for this compound at various temperatures. These parameters are crucial for reproducing and building upon existing crystallographic work. The data presented below is from a comprehensive study by Vishnevskiy et al. (2023), which offers a detailed look at the compound's structure at both low and room temperatures.

| Parameter | 100 K | 295 K |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pcm2₁ | Pcm2₁ |

| a (Å) | 8.2118(2) | 8.2638(8) |

| b (Å) | 13.8828(3) | 13.9800(15) |

| c (Å) | 7.1611(2) | 7.2053(9) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 816.58(3) | 832.41(16) |

| Z | 4 | 4 |

| Density (calculated, g/cm³) | 1.253 | 1.233 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα (λ = 1.54178 Å) |

| R-factor (%) | 2.89 | - |

Data sourced from Vishnevskiy et al. (2023) and Śmiszek-Lindert et al. (2015).[1]

Molecular Geometry of this compound

The molecular geometry of this compound reveals a planar naphthalene system with a strained five-membered ring. This strain influences bond lengths and angles, deviating from ideal sp² and sp³ geometries. The molecule possesses C₂ᵥ symmetry.

Bond Lengths

The bond lengths in this compound have been determined with high precision. Of particular interest is the C1-C2 bond of the ethylene bridge, which is notably longer than a typical C-C single bond, indicating significant ring strain.

| Bond | Length (Å) at 100 K |

| C1-C2 | 1.564(1) |

| C2-C2a | 1.512(1) |

| C2a-C3 | 1.378(1) |

| C2a-C8b | 1.423(1) |

| C3-C4 | 1.408(1) |

| C4-C5 | 1.376(1) |

| C5-C5a | 1.425(1) |

| C5a-C6 | 1.429(1) |

| C5a-C8c | 1.423(1) |

| C6-C7 | 1.373(1) |

| C7-C8 | 1.411(1) |

| C8-C8a | 1.379(1) |

| C8a-C8b | 1.424(1) |

| C8b-C8c | 1.431(1) |

Data extracted from the Crystallographic Information File (CIF) provided by Vishnevskiy et al. (2023).[1]

Bond Angles

The internal angles of the five-membered ring deviate significantly from the ideal 109.5° for sp³ hybridized carbons and 120° for sp² hybridized carbons, a direct consequence of the geometric constraints of the fused ring system.

| Angle | Angle (°) at 100 K |

| C2-C1-C8a | 105.3(1) |

| C1-C2-C2a | 105.4(1) |

| C2-C2a-C3 | 130.8(1) |

| C2-C2a-C8b | 106.3(1) |

| C3-C2a-C8b | 122.9(1) |

| C2a-C3-C4 | 120.9(1) |

| C3-C4-C5 | 120.2(1) |

| C4-C5-C5a | 120.8(1) |

| C5-C5a-C6 | 120.3(1) |

| C5-C5a-C8c | 122.5(1) |

| C6-C5a-C8c | 117.2(1) |

| C5a-C6-C7 | 121.2(1) |

| C6-C7-C8 | 120.3(1) |

| C7-C8-C8a | 120.9(1) |

| C1-C8a-C8 | 130.7(1) |

| C1-C8a-C8b | 106.3(1) |

| C8-C8a-C8b | 123.0(1) |

| C2a-C8b-C8a | 109.8(1) |

| C2a-C8b-C8c | 128.0(1) |

| C8a-C8b-C8c | 122.2(1) |

| C5a-C8c-C8b | 117.2(1) |

Data extracted from the Crystallographic Information File (CIF) provided by Vishnevskiy et al. (2023).[1]

Torsion Angles

The planarity of the this compound molecule is confirmed by its torsion angles, which are all close to 0° or 180°.

| Angle | Angle (°) at 100 K |

| C8b-C2a-C3-C4 | 179.8(1) |

| C3-C2a-C8b-C8a | -0.1(1) |

| C2a-C3-C4-C5 | -0.2(1) |

| C3-C4-C5-C5a | 0.4(1) |

| C4-C5-C5a-C8c | -179.8(1) |

| C6-C5a-C8c-C8b | 0.1(1) |

| C8c-C5a-C6-C7 | 179.8(1) |

| C5a-C6-C7-C8 | 0.1(1) |

| C6-C7-C8-C8a | -0.3(1) |

| C7-C8-C8a-C8b | 179.8(1) |

| C1-C8a-C8b-C2a | 0.1(1) |

| C8-C8a-C8b-C2a | -179.8(1) |

Data extracted from the Crystallographic Information File (CIF) provided by Vishnevskiy et al. (2023).[1]

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling provides a comprehensive understanding of the structural features of this compound.

Single-Crystal X-ray Diffraction

The definitive method for determining the crystal and molecular structure of a compound in the solid state.

Experimental Protocol:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an organic solvent such as a mixture of ethyl acetate and carbon tetrachloride, or from petroleum ether.[2]

-

Data Collection: A single crystal is mounted on a goniometer and cooled to a specific temperature (e.g., 100 K or 295 K). A beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[1] The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods. The structural model is then refined using a full-matrix least-squares method on F², which minimizes the difference between the observed and calculated structure factors.

Gas Electron Diffraction (GED)

This technique provides information about the molecular structure in the gas phase, free from intermolecular interactions present in the crystal lattice.

Experimental Protocol:

-

Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Data Analysis: The scattered electron intensity is recorded as a function of the scattering angle. This data is then used to determine the equilibrium molecular structure, often in conjunction with rotational constants from microwave spectroscopy and with the aid of high-level quantum chemical calculations.[1]

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to complement and corroborate experimental findings.

Computational Protocol:

-

Model Building: An initial 3D model of the this compound molecule is constructed.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common approach involves using the B3LYP functional with a basis set such as 6-31G*.

-

Property Calculation: Once the geometry is optimized, various properties such as bond lengths, bond angles, vibrational frequencies, and electronic properties can be calculated and compared with experimental data.

Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of the experimental and computational procedures used to determine the crystal and molecular structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular geometry of this compound, supported by quantitative data from state-of-the-art experimental and computational methods. The orthorhombic crystal system and the specific molecular dimensions, including the characteristic strained ethylene bridge, are critical parameters for the rational design of this compound-based compounds. The presented methodologies and data serve as a valuable resource for researchers and professionals engaged in the fields of drug development, materials science, and chemical research, facilitating a deeper understanding and utilization of this important molecular scaffold.

References

Spectroscopic Profiling of Acenaphthene: A Technical Guide

Introduction

Acenaphthene (C₁₂H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with an ethylene bridge connecting carbons 1 and 8. This rigid, planar molecule is of significant interest to researchers in environmental science, materials science, and drug development due to its unique photophysical properties and its role as a fundamental building block for more complex organic structures. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and the elucidation of its behavior in various chemical and biological systems. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic analysis of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and aliphatic protons. Due to the molecule's C₂ᵥ symmetry, the six aromatic protons and four aliphatic protons give rise to a simplified spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 - 7.25 | m | 6H | Aromatic Protons (H-3, H-4, H-5, H-6, H-7, H-8) |

| 3.39 | s | 4H | Aliphatic Protons (H-1, H-2) |

Note: The exact chemical shifts and multiplicities of the aromatic protons can vary slightly depending on the solvent and the resolution of the NMR instrument. They often appear as a complex multiplet due to second-order coupling effects.

¹³C NMR Spectroscopy of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 145.94 | C-8a, C-2a (quaternary) |

| 139.28 | C-5a, C-8b (quaternary) |

| 122.21 | C-4, C-7 |

| 119.13 | C-3, C-8 |

| 119.13 | C-5, C-6 |

| 30.3 | C-1, C-2 (aliphatic) |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and overall structure. The IR spectrum of this compound is dominated by absorptions arising from C-H and C=C stretching and bending vibrations.

Table 3: Characteristic IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 - 3020 | Aromatic C-H Stretch |

| 2940 - 2840 | Aliphatic C-H Stretch |

| 1605 | Aromatic C=C Stretch |

| 1480 | Aromatic C=C Stretch |

| 1430 | Aliphatic CH₂ Scissoring |

| 850 - 750 | Aromatic C-H Out-of-Plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound exhibits characteristic absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic system.

Table 4: UV-Vis Absorption Maxima (λ_max) and Molar Absorptivity (ε) for this compound in Ethanol

| λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| 227.5 | 7,943 |

| 288 | 6,310[2] |

| 300 | 3,981 |

| 322 | 2,512 |

Note: Molar absorptivity values can vary depending on the solvent and the purity of the sample.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 10 ppm.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1.5 s.

-

Spectral Width: 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H spectrum.

-

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality transmission FT-IR spectrum of solid this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the KBr to a fine powder using an agate mortar and pestle.

-

Add the this compound to the KBr and grind the mixture thoroughly for several minutes to ensure homogeneity and reduce particle size.

-

Transfer the mixture to a pellet die.

-

-

Pellet Formation:

-

Assemble the pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Vis Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-grade solvent (e.g., ethanol or cyclohexane).

-

Prepare a series of dilutions of the stock solution to obtain concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the most dilute this compound solution.

-

Scan the wavelength range (e.g., 400 nm to 200 nm) to identify the absorption maxima (λ_max).

-

Measure the absorbance of each of the standard solutions at the identified λ_max values.

-

-

Data Processing:

-

Plot a calibration curve of absorbance versus concentration for each λ_max.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration).

-

Logical Relationship of Spectroscopic Techniques

The combination of these three spectroscopic techniques provides a comprehensive structural and electronic picture of the this compound molecule. NMR elucidates the precise connectivity of atoms, IR identifies the types of chemical bonds present, and UV-Vis spectroscopy describes the electronic transitions within the conjugated π-system.

References

Acenaphthene Solubility: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of acenaphthene in aqueous and organic media, providing key data, experimental protocols, and procedural workflows for laboratory professionals.

This compound, a polycyclic aromatic hydrocarbon (PAH), is a key intermediate in the synthesis of dyes, pharmaceuticals, and plastics.[1][2][3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development in these and other applications. This technical guide provides a comprehensive overview of this compound's solubility in a range of common organic solvents and water, supported by quantitative data and detailed experimental methodologies.

Quantitative Solubility of this compound

This compound is generally characterized by its low solubility in water and higher solubility in many organic solvents.[1][2][4] The following tables summarize the quantitative solubility data for this compound in various solvents at different temperatures.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (mg/L) | Mole Fraction (x 10⁻³) | Reference |

| 22.2 - 25.04 | 3.57 - 3.93 | - | [5] |

| 25 | 3.90 | - | [5] |

| 250 | - | 1.25 ± 0.097 | [6][7] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Alcohols | |||

| Alcohol (unspecified) | - | 1 g / 31 mL | [5] |

| Methanol | - | 1 g / 56 mL | [5] |

| Propanol | - | 1 g / 25 mL | [5] |

| Hot Alcohol | - | Soluble | [1][5] |

| Ketones | |||

| Acetone | 25 | Experimental data available | [8][9] |

| Hydrocarbons | |||

| Benzene | - | 1 g / 5 mL | [5] |

| Benzene | 25 | Very soluble | [1][10] |

| Toluene | - | 1 g / 5 mL | [5] |

| Chlorinated Solvents | |||

| Chloroform | - | 1 g / 2.5 mL | [5] |

| Chloroform | - | Soluble (5% solution) | |

| Tetrachloromethane | 30 | 0.1799 (mole fraction) | [11] |

| 1,2-Dichloroethane | 25 | Experimental data available | [11][12] |

| Trichloroethylene | 25 | Experimental data available | [11][12] |

| Tetrachloroethylene | 25 | Experimental data available | [11][12] |

| Other Solvents | |||

| Glacial Acetic Acid | - | 3.2 g / 100 mL | [5] |

Experimental Protocol for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of a compound. The following protocol outlines a general procedure for measuring the solubility of this compound, adaptable for various solvents. This method is a synthesis of commonly employed techniques such as the shake-flask method and analysis by gas chromatography.[13][14]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Constant temperature shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure saturation is reached.

-

Place the container in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle for a defined period (e.g., 12 hours) at the same constant temperature.[13]

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the collected aliquot using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Determine the mass of the filtered solution.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical technique (e.g., GC-FID or HPLC).

-

Construct a calibration curve from the analysis of the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of this compound in the filtered sample solution by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction, based on the concentration determined from the analysis and the volume or mass of the solution.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of this compound's solubility, offering valuable data and a robust experimental framework for researchers and professionals in drug development and chemical synthesis. Accurate solubility data is a critical parameter in process development, ensuring efficiency and product quality.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 4. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. This compound | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Historical Discovery and Synthesis of Acenaphthene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, from its initial discovery and synthesis in the 19th century to modern industrial extraction methods. It details the key chemical reactions, experimental protocols, and physicochemical properties relevant to its study and application.

Historical Discovery

This compound, a tricyclic aromatic hydrocarbon, was first synthesized in 1866 by the French chemist Marcellin Berthelot.[1][2] Berthelot's pioneering work in organic synthesis demonstrated that organic compounds could be created from inorganic substances, challenging the vitalism theory of the time.[3] His initial synthesis involved passing a mixture of naphthalene vapor and acetylene through a red-hot tube.[1][2]

A year later, in 1867, Berthelot achieved a similar synthesis using ethylene in place of acetylene.[1][2][4] During this period, he also made the crucial discovery of this compound as a natural constituent of coal tar, identifying it in the fraction that boils at high temperatures.[1][4][5] Subsequently, Berthelot, along with Bardy, developed another synthesis method involving the cyclization of α-ethylnaphthalene.[1][2][5] These foundational discoveries laid the groundwork for the future industrial production and chemical exploration of this compound.

Caption: Key historical synthesis routes for this compound discovered by Berthelot.

Synthesis and Industrial Production

While several laboratory syntheses exist, the primary industrial source of this compound remains the fractional distillation of coal tar.[1][5]

Isolation from Coal Tar

Coal tar, a complex mixture of hundreds of aromatic compounds, contains approximately 0.3% to 1.8% this compound.[1][6] The isolation process involves high-temperature distillation to separate the tar into different fractions. This compound is concentrated in the "wash oil" fraction, which typically boils between 230°C and 290°C.[5] Further purification is achieved through vacuum rectification followed by recrystallization from an organic solvent, such as ethanol, to yield high-purity this compound (>99%).[6]

Caption: Industrial workflow for the extraction and purification of this compound from coal tar.

Chemical Synthesis Methods

In addition to the historical methods, this compound can be synthesized through various chemical reactions in a laboratory setting. A notable method is the reduction of acenaphthenequinone.

Clemmensen Reduction of Acenaphthenequinone: This reaction involves the reduction of the diketone (acenaphthenequinone) to the corresponding alkane (this compound) using amalgamated zinc in hydrochloric acid.[7]

Caption: Synthesis of this compound via the Clemmensen reduction of acenaphthenequinone.

Other modern approaches, such as tandem C-H activation-based annulation reactions, are being developed to create acenaphtylene-containing PAHs, offering more efficient and diverse synthetic routes.[8]

Experimental Protocols

Protocol for Extraction of High-Purity this compound from Coal Tar Wash Oil

This protocol is based on methodologies described for industrial extraction.[6]

-

Initial Fractionation: Subject crude coal tar to fractional distillation. Collect the wash oil fraction boiling in the range of 230-290°C. The this compound content in this fraction is typically 8-15%.[5][6]

-

Vacuum Rectification:

-

Charge a packed rectification tower (with 45-60 theoretical plates) with the wash oil fraction.

-

Control the vacuum pressure at 0.05-0.06 MPa.

-

Set the reflux ratio between 10 and 20.

-

Collect the this compound-rich fraction at a distillation temperature of 235-245°C. This fraction should contain 65-75% this compound.

-

-

Recrystallization:

-

Prepare a mixture of the this compound fraction and an organic solvent (anhydrous ethanol is preferred) at a mass ratio of 1:1 to 1:1.5 (fraction:solvent).

-

Heat the mixture with stirring until all crystals are completely dissolved.

-

Slowly cool the solution to 25-35°C over a period of 20-50 minutes to allow for the precipitation of this compound crystals.

-

-

Isolation and Recovery:

-

Filter the crystalline slurry to isolate the purified this compound.

-

The resulting product will have a purity exceeding 99%.

-

The mother liquor can be recovered and recycled in the process.

-

Protocol for Synthesis of this compound by Clemmensen Reduction

This is a representative laboratory-scale protocol.[7]

-

Preparation of Amalgamated Zinc:

-

To granulated zinc, add a 5% mercuric chloride solution and stir for 5-10 minutes.

-

Decant the solution and wash the zinc amalgam with water.

-

-

Reduction Reaction:

-

In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add acenaphthenequinone to the flask.

-

Heat the mixture to reflux with vigorous stirring. Additional portions of hydrochloric acid may be added during the reflux period to maintain a vigorous reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Combine the organic extracts, wash with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography.

-

Quantitative Data and Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₀ | [1] |

| Molar Mass | 154.212 g·mol⁻¹ | [1][9] |

| Appearance | White or pale yellow crystalline powder | [1][9] |

| Melting Point | 93.4 °C (200.1 °F; 366.5 K) | [1] |

| Boiling Point | 279 °C (534 °F; 552 K) | [1] |

| Density | 1.024 g/cm³ | [1] |

| Solubility in Water | 0.4 mg/100 mL | [1] |

| Solubility (Organic) | Very soluble in benzene; soluble in acetic acid; slightly soluble in ethanol and chloroform | [1] |

| Vapor Pressure | 0.001 to 0.01 mmHg at 20°C (68°F) | [1] |

| Flash Point | 135 °C (275 °F; 408 K) | [1] |

| Autoignition Temp. | > 450 °C (842 °F; 723 K) | [1] |

Table 2: Summary of Key Synthesis and Extraction Methods

| Method | Reactants/Source | Key Conditions | Typical Purity/Yield | Reference(s) |

| Berthelot's Synthesis | Naphthalene, Ethylene | Passed through a red-hot tube | N/A (Historical) | [1][4] |

| Berthelot & Bardy | α-Ethylnaphthalene | Cyclization | N/A (Historical) | [1][5] |

| Industrial Extraction | Coal Tar Wash Oil | Vacuum rectification, recrystallization | > 99% | [6] |

| Clemmensen Reduction | Acenaphthenequinone, Zn(Hg), HCl | Reflux | High (Lab Scale) | [7] |

| Hydrogenation | Acenaphthylene | Catalytic Hydrogenation | High | [10] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Marcellin Berthelot - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. CN1651367A - Method for extracting high-purity this compound from coal tar washing oil - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acenaphthylene - Wikipedia [en.wikipedia.org]

Acenaphthene: A Comprehensive Toxicological Profile and Health Effects Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthene, a polycyclic aromatic hydrocarbon (PAH), is a constituent of coal tar and a product of incomplete combustion.[1] It is utilized in the manufacturing of dyes, plastics, pesticides, and pharmaceuticals.[2][3] As a result of its industrial use and natural occurrence, this compound is a widespread environmental contaminant, necessitating a thorough understanding of its toxicological profile and potential health effects for risk assessment and management. This technical guide provides an in-depth analysis of the current toxicological data on this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow crystalline solid.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₀ | [4][5] |

| Molar Mass | 154.21 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline powder/needles | [3][4][5] |

| Melting Point | 93.4 - 97 °C | [5][6] |

| Boiling Point | 278 - 280 °C | [4][6] |

| Water Solubility | 3.47 - 3.88 mg/L at 25°C | [6] |

| Vapor Pressure | 0.596 Pa at 25°C | [6] |

| Log Octanol/Water Partition Coefficient (Log Kow) | 3.92 | [6] |

| Henry's Law Constant | 1.25 x 10⁻⁴ atm-m³/mol at 25°C | [7] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound are crucial for understanding its systemic effects.

Absorption

This compound can be absorbed into the body through inhalation of its aerosol, skin contact, and ingestion.[8] The waxy surface of some plant leaves and fruits can also concentrate polyaromatic hydrocarbons through surface adsorption.[5]

Distribution

Once absorbed, PAHs like this compound can bind to blood proteins, such as albumin, which facilitates their transport throughout the body.[5]

Metabolism

The metabolism of this compound is primarily hepatic and involves cytochrome P450 (CYP) enzymes. Human P450s, particularly CYP2A6 and CYP2A13, along with CYP1A1, CYP1A2, and CYP1B1, oxidize this compound to various mono- and di-oxygenated products.[5][9] A primary metabolite is 1-acenaphthenol, which can be further oxidized.[9] In rats, cis- and trans-acenaphthene-1,2-diol are metabolized to 1,8-naphthalic acid, which is then excreted in the urine.[10] The metabolic activation of PAHs by CYP enzymes can lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, initiating mutagenesis and carcinogenesis.[5]

Excretion

Metabolites of this compound are primarily excreted in the urine.[10]

Health Effects

Acute Toxicity

Acute exposure to this compound can cause irritation to the skin, eyes, nose, throat, and lungs.[2][11] Ingestion may lead to vomiting.[5][11] The oral LD50 in mice for the related compound, acenaphthylene, is 1,760 mg/kg.[12]

Subchronic and Chronic Toxicity

Subchronic and chronic exposure to this compound can lead to more severe health effects. In a 90-day oral gavage study in CD-1 mice, this compound administration resulted in increased liver weights, hepatocellular hypertrophy, and elevated serum cholesterol levels.[13] The No-Observed-Adverse-Effect Level (NOAEL) from this study was determined to be 175 mg/kg/day, and the Lowest-Observed-Adverse-Effect Level (LOAEL) was 350 mg/kg/day, based on hepatotoxicity.[13] Long-term exposure may also affect the kidneys.[2] Repeated exposure can cause bronchitis with symptoms of coughing, phlegm, and shortness of breath.[2]

Table 2: Summary of Toxicological Values for this compound

| Value | Species | Route | Duration | Effect | Value (mg/kg/day) | Reference(s) |

| NOAEL | Mouse (CD-1) | Oral (gavage) | 90 days | Hepatotoxicity | 175 | [13] |

| LOAEL | Mouse (CD-1) | Oral (gavage) | 90 days | Hepatotoxicity | 350 | [13] |

| Chronic RfD | N/A | Oral | Chronic | N/A | 0.06 | [6][13] |

Genotoxicity

The genotoxicity of this compound has been evaluated in various assays with mixed results. It has been shown to induce polyploidy and chromosome fragmentation in plant cells.[5] However, studies using the Salmonella typhimurium (Ames) test and Escherichia coli SOS chromotest have generally reported negative results for genotoxicity, both with and without metabolic activation.[6][9]

Carcinogenicity

The carcinogenic potential of this compound is not fully established. The U.S. Environmental Protection Agency (EPA) has classified this compound in Group D, "Not Classifiable as to Human Carcinogenicity," due to inadequate evidence.[6][14] Similarly, the International Agency for Research on Cancer (IARC) categorizes this compound in Group 3, "Unclassifiable as to Carcinogenicity to Humans."[6][9] While this compound itself has not been identified as a carcinogen, it belongs to the PAH class of chemicals, which includes several known carcinogens.[2]

Reproductive and Developmental Toxicity

There is a lack of comprehensive data on the reproductive and developmental toxicity of this compound.[15] The absence of two-generation reproduction or developmental studies contributes to the uncertainty in its risk assessment.[14]

Mechanisms of Toxicity

The toxicity of this compound is linked to its metabolism and the subsequent actions of its metabolites. A key mechanism involves the induction of oxidative stress through the production of reactive oxygen species (ROS). This can lead to mitochondrial damage and the activation of inflammatory and apoptotic pathways, ultimately resulting in cellular damage, particularly in the liver. The binding of reactive metabolites to DNA is a critical step in the initiation of genotoxic and carcinogenic effects of many PAHs.[5]

Experimental Protocols

Subchronic Oral Toxicity Study in Mice (Based on U.S. EPA, 1989)

-

Test System: CD-1 mice, with 20 animals of each sex per group.[5][13]

-

Administration: this compound administered daily by oral gavage for 90 days.[5][13]

-

Dose Groups: A control group (vehicle only) and at least three dose levels (e.g., 175, 350, and 700 mg/kg/day).[5][13]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.[14]

-

Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis.[5]

-

Pathology: All animals are subjected to a gross necropsy. Organ weights (e.g., liver, kidneys, spleen) are recorded. Tissues from the control and high-dose groups, as well as any gross lesions, are examined histopathologically.[11][14]

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).[7]

-